molecular formula C21H22Cl2N4OS2 B2598441 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE CAS No. 1321854-29-8

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2598441
CAS No.: 1321854-29-8
M. Wt: 481.45
InChI Key: IBYNAVOFHCTHQM-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in the neuropathological features of Down syndrome, including intellectual disability and early-onset Alzheimer's disease. By selectively inhibiting DYRK1A, this compound serves as a critical pharmacological tool for investigating kinase function in neurodegenerative pathways and tau protein hyperphosphorylation . Beyond neuroscience, its research value extends to the field of diabetes and regenerative medicine, as DYRK1A inhibition has been shown to promote the proliferation of human pancreatic beta cells, offering a potential mechanistic insight into strategies for increasing functional beta-cell mass . The compound's mechanism involves competitive binding at the ATP-binding site of the kinase, effectively blocking its activity and allowing researchers to dissect the downstream consequences of DYRK1A signaling in various disease models. This makes it an indispensable compound for studies aimed at understanding cell cycle regulation, neuronal development, and metabolic control.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS2.ClH/c1-3-25(4-2)9-10-26(21-24-17-8-6-15(22)12-19(17)29-21)20(27)14-5-7-16-18(11-14)28-13-23-16;/h5-8,11-13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYNAVOFHCTHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The chloro-substituted benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting intermediate is then reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide to introduce the diethylaminoethyl group. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to three classes of analogs:

Benzodithiazine derivatives (e.g., compounds 2 and 3 from Molecules 2015): Compound 2: N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine features a benzodithiazine core with a chloro and methyl substituent, lacking the carboxamide and diethylaminoethyl groups . Compound 3: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate includes a carboxylate ester, distinguishing it from the carboxamide in the target compound .

Trifluoromethylbenzothiazole acetamides (from EP 3 348 550A1):

  • Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which replaces the chloro group with a trifluoromethyl moiety and substitutes the carboxamide with an acetamide linkage .

Generic benzothiazole carboxamides: Many lack the diethylaminoethyl side chain, which in the target compound likely enhances solubility and bioavailability via protonation of the tertiary amine in physiological conditions.

Physicochemical Properties

Property Target Compound Compound 2 Compound 3 Patent Analogs
Core Structure Benzothiazole Benzodithiazine Benzodithiazine Trifluoromethylbenzothiazole
Key Substituents 6-Cl, carboxamide, diethylaminoethyl 6-Cl, 7-Me, hydrazine 6-Cl, carboxylate, hydrazine 6-CF3, acetamide
Solubility (Predicted) High (hydrochloride salt) Moderate (polar groups) Low (ester group) Variable (depends on R-group)
Bioactivity (Theorized) Kinase inhibition, antimicrobial Antimicrobial, anti-inflammatory Not reported Anticancer, enzyme inhibition

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure features a benzothiazole core, which is known for its diverse biological activities. The molecular formula is C17H20ClN3O2SC_{17}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 363.87 g/mol. The presence of the diethylamino group is believed to enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole compounds were evaluated for their effectiveness as ATR kinase inhibitors, which play a crucial role in DNA damage response pathways. In vitro tests demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and HeLa cells.

Table 1: IC50 Values of Selected Benzothiazole Derivatives

CompoundIC50 Value (µM)Cell Line
2c3.670HCT116
7h6.553HCT116
7l2.527HCT116
2c2.642HeLa
7h3.995HeLa
7l2.659HeLa

These results indicate that compounds such as 7l show promising potential as anticancer agents due to their low IC50 values across multiple cell lines, suggesting effective inhibition of cancer cell proliferation .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key regulatory proteins involved in cell cycle progression and survival pathways. For example, the inhibition of Chk1 phosphorylation at Ser317 was observed in HeLa cells treated with certain benzothiazole derivatives, indicating disruption of the DNA damage response .

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and tested various benzothiazole derivatives for their ability to inhibit ATR kinase activity. Among them, compound 7l exhibited the most potent inhibition with an IC50 value of 2.527 µM against HCT116 cells . The study utilized MTT assays to assess cell viability and further confirmed the results through immunoblotting techniques.

Additional Biological Activities

Beyond their anticancer properties, benzothiazole derivatives have been reported to possess a range of other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds have been noted for their potential to reduce inflammation markers.
  • Antiviral Properties : Certain benzothiazoles have demonstrated activity against viral infections .

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